molecular formula C8H17BrMg B097817 Magnesium, bromooctyl- CAS No. 17049-49-9

Magnesium, bromooctyl-

Cat. No. B097817
CAS RN: 17049-49-9
M. Wt: 217.43 g/mol
InChI Key: IOOQQIVFCFWSIU-UHFFFAOYSA-M
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Description

Magnesium, bromooctyl- (MgBrO₂) is an organic compound commonly used in laboratory experiments to study the synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations of a variety of compounds. This compound has been studied extensively in both in vitro and in vivo experiments, and is of particular interest due to its unique properties and applications. In

Safety And Hazards

Octylmagnesium bromide, a 2M solution in diethyl ether, is considered hazardous. It is extremely flammable and harmful if swallowed. It causes severe skin burns and eye damage and may cause respiratory irritation. It may also cause drowsiness or dizziness .

properties

IUPAC Name

magnesium;octane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17.BrH.Mg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOQQIVFCFWSIU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[CH2-].[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884954
Record name Magnesium, bromooctyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnesium, bromooctyl-

CAS RN

17049-49-9
Record name Magnesium, bromooctyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017049499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, bromooctyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, bromooctyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octylmagnesium bromide
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Q & A

ANone: Octylmagnesium bromide is a Grignard reagent with the molecular formula C8H17MgBr. Its molecular weight is 245.58 g/mol. While specific spectroscopic data might vary depending on the solvent and conditions, it's typically characterized by strong C-Mg and Mg-Br vibrations in infrared spectroscopy.

A: Octylmagnesium bromide, like other Grignard reagents, can act as a nucleophile in cross-coupling reactions. For instance, it reacts with alkyl halides in the presence of catalysts like Fe(acac)3 []. The reaction likely proceeds through a single-electron transfer, oxidative addition pathway, with the octyl group ultimately transferring to the alkyl halide substrate [].

A: Absolutely. This reagent finds use in various synthetic pathways. One notable example is the synthesis of (4E)-tridec-4-en-1-yl acetate, a sex pheromone for the tomato pinworm (Keiferia lycopersicella) [, ]. In this multistep synthesis, octylmagnesium bromide undergoes an iron-catalyzed cross-coupling reaction with ethyl (4E)-5-chloropent-4-enoate, a crucial step in building the pheromone's carbon chain [].

A: Research indicates that alkyl bromides generally show higher reactivity compared to alkyl chlorides when reacting with octylmagnesium bromide in the presence of Zr/Co heterobimetallic complexes []. This suggests a potential role for leaving group ability in influencing reaction efficiency.

A: Yes, it can. Studies demonstrate that when complexed with chiral ligands like (-)-sparteine, octylmagnesium bromide can facilitate the asymmetric polymerization of 3-phenylpropanal []. This highlights the potential of this reagent in synthesizing chiral molecules with specific stereochemical configurations.

A: Yes, investigations using chiral 1-bromo-1-methylspiro[2.5]octane have provided insights into the surface nature of Grignard reagent formation. These studies, including radical trapping experiments, suggest that the reaction with magnesium to form the Grignard reagent primarily occurs on the metal's surface [].

ANone: Octylmagnesium bromide is a highly reactive compound, characteristic of Grignard reagents. It reacts violently with water, generating flammable alkane gas (octane in this case). Therefore, it's crucial to handle this reagent with extreme caution under anhydrous conditions, utilizing appropriate safety equipment and procedures.

ANone: Common techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy:
    • 1H NMR and 13C NMR are invaluable for analyzing the structure and purity of synthesized compounds, as demonstrated in the polymerization studies with 3-phenylpropanal [].
  • Gas Chromatography (GC):
    • Coupled with appropriate detectors, GC allows for separating and quantifying different components in a reaction mixture. For example, this could be used to monitor the formation of (4E)-tridec-4-en-1-yl acetate [].

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